molecular formula C23H17N3O5 B3711210 N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B3711210
M. Wt: 415.4 g/mol
InChI Key: CSQVPOBJVGHQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a nitro group, and a dioxoisoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzhydryl Intermediate: Benzhydryl chloride is reacted with a suitable amine to form the benzhydryl amine intermediate.

    Introduction of the Nitro Group: The benzhydryl amine intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Formation of the Dioxoisoindolyl Moiety: The nitrated intermediate is reacted with phthalic anhydride under appropriate conditions to form the dioxoisoindolyl moiety.

    Acetylation: The final step involves the acetylation of the dioxoisoindolyl intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where the benzhydryl moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzhydryl derivatives.

Scientific Research Applications

N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-benzhydryl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
  • N-benzhydryl-2-[[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness

N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and dioxoisoindolyl moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-20(24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16)14-25-22(28)18-12-11-17(26(30)31)13-19(18)23(25)29/h1-13,21H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVPOBJVGHQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.